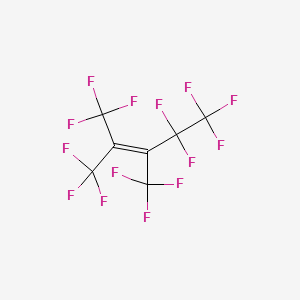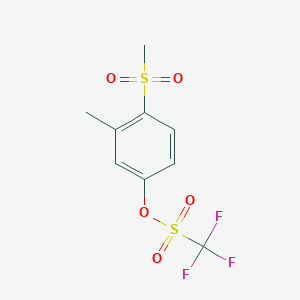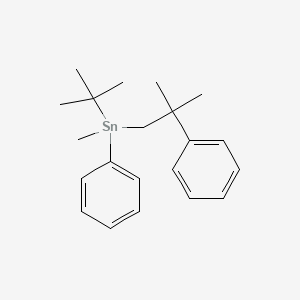
4-(1H-Indol-2-yl)-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Indol-2-yl)-2-methoxyphenol is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are prevalent in various natural products and pharmaceuticals due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Indol-2-yl)-2-methoxyphenol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a carbonyl compound under acidic conditions to form the indole core . Another method involves the use of a one-pot, three-component Fischer indolisation–N-alkylation sequence, which is rapid and high-yielding .
Industrial Production Methods: Industrial production of indole derivatives often employs green chemistry principles to enhance efficiency and reduce environmental impact. For instance, multicomponent reactions (MCRs) are utilized to create complex molecules in a single step without isolating intermediates . This approach not only improves yield but also minimizes waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions: 4-(1H-Indol-2-yl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the indole moiety to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products Formed:
Oxidation: Quinonoid derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated indole derivatives.
Aplicaciones Científicas De Investigación
4-(1H-Indol-2-yl)-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of functional materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(1H-Indol-2-yl)-2-methoxyphenol involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing cellular processes such as signal transduction and gene expression . The compound’s effects are mediated through its ability to modulate enzyme activity and interact with nucleic acids, leading to diverse biological outcomes .
Comparación Con Compuestos Similares
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
5-Hydroxyindoleacetic acid: A metabolite of serotonin.
Uniqueness: 4-(1H-Indol-2-yl)-2-methoxyphenol stands out due to its unique combination of an indole core and a methoxyphenol group, which imparts distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biochemical pathways .
Propiedades
Número CAS |
58697-32-8 |
|---|---|
Fórmula molecular |
C15H13NO2 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
4-(1H-indol-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C15H13NO2/c1-18-15-9-11(6-7-14(15)17)13-8-10-4-2-3-5-12(10)16-13/h2-9,16-17H,1H3 |
Clave InChI |
FGEQCIOKNOXGOE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=CC3=CC=CC=C3N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid](/img/structure/B14609784.png)

![N-methyl-3-[2-[3-(methylamino)-3-oxopropyl]sulfanylpropan-2-ylsulfanyl]propanamide](/img/structure/B14609794.png)



![3-[Ethoxy(dimethoxy)silyl]propan-1-amine](/img/structure/B14609808.png)



